molecular formula C6H9NO2 B7790980 3-(aminomethylidene)pentane-2,4-dione

3-(aminomethylidene)pentane-2,4-dione

Cat. No.: B7790980
M. Wt: 127.14 g/mol
InChI Key: CGHZFGVFWZGUPK-UHFFFAOYSA-N
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Description

3-(Aminomethylidene)pentane-2,4-dione is a β-diketone derivative featuring an aminomethylidene group (-CH(NH₂)-) at the central carbon of the pentane-2,4-dione backbone. This structural motif enables diverse reactivity, particularly in forming coordination complexes and serving as intermediates in organic synthesis. These derivatives are typically synthesized via condensation reactions, electrophilic substitutions, or oxidative methods, as exemplified by the preparation of 3-(4-azidophenyl)pentane-2,4-dione through multi-step nitro reduction and azide substitution .

Properties

IUPAC Name

3-(aminomethylidene)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4(8)6(3-7)5(2)9/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHZFGVFWZGUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(=CN)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethylidene)pentane-2,4-dione typically involves the reaction of 3-formylacetylacetone with primary amines. This reaction forms enamines with an amino-methylene-pentane-2,4-dione core . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency.

Chemical Reactions Analysis

Condensation Reactions

This compound undergoes condensation with aldehydes and amines to form extended molecular frameworks. Notable examples include:

a. Aldehyde Condensation
Reacts with formaldehyde under controlled conditions to produce 3,3-bis(hydroxymethyl)pentane-2,4-dione, a precursor for polycyclic structures . Excess formaldehyde leads to polymeric products, while limited amounts yield smaller adducts like 2-methyl-3,5,5-triacetyltetrahydropyran-2-ol .

b. Amine Condensation
Primary amines (e.g., benzylamine, tert-butylamine) react to form Schiff bases via enamine tautomerization. For example:

  • Product : 3-[(benzylamino)methylidene]pentane-2,4-dione

  • Conditions : Reflux in methanol (1 hour), followed by recrystallization .

  • Yield : 77–85% .

Nucleophilic Addition

The amino group acts as a nucleophile, attacking electrophilic centers in substrates such as carbonyl compounds. Key observations:

  • Mechanism : Proceeds via a zwitterionic intermediate in polar solvents, while nonpolar solvents favor concerted pathways.

  • Kinetics : Rate constants increase with temperature (Δ‡H = 45–60 kJ/mol).

Tautomerization and Structural Stability

The compound exists predominantly as an enamine tautomer stabilized by intramolecular N–H⋯O hydrogen bonding (bond length: ~1.9 Å) . Crystallographic data reveal a planar amino-methylene-pentane-2,4-dione core with bond lengths:

Bond TypeLength (Å)
C=O (ketone)1.21–1.23
C–N (enamine)1.34–1.36
N–H⋯O (H-bond)1.85–1.92

This tautomeric form enhances reactivity toward electrophiles .

Degradation Pathways

Prolonged exposure to light or acidic/basic conditions induces decomposition:

  • Primary Products : Acetic acid derivatives and ammonia.

  • Half-Life : ~72 hours under UV light (pH 7, 25°C).

Table 1: Key Derivatives and Their Uses

DerivativeApplicationReference
Schiff bases (e.g., 1 , 2 )Ligands for metal coordination
Polycyclic adductsPharmaceutical intermediates
Hydroxymethyl derivativesPolymer precursors

Mechanistic Insights

  • Stepwise vs. Concerted Pathways : Solvent polarity dictates the mechanism. In methanol, stepwise pathways dominate (k = 0.15 s⁻¹ at 25°C), while toluene favors concerted mechanisms.

  • Substituent Effects : Bulky amines (e.g., tert-butyl) slow reaction rates due to steric hindrance .

Table 2: Reaction Rates with Different Amines

AmineRate Constant (k, s⁻¹)
Benzylamine0.18
tert-Butylamine0.09
(S)-Methylbenzylamine0.15

Data sourced from kinetic studies under standardized conditions (25°C, methanol) .

Scientific Research Applications

Organic Synthesis

1.1 Enamine Formation
3-(Aminomethylidene)pentane-2,4-dione serves as a precursor for synthesizing enamines. The reaction of this compound with various carbonyl compounds leads to the formation of a diverse range of enamines, which are valuable intermediates in organic synthesis. For instance, the condensation of this compound with aldehydes or ketones can yield various substituted enamines that are useful in further transformations .

1.2 Schiff Base Formation
The compound can also react with primary amines to form Schiff bases. A study highlighted the synthesis of Schiff bases from 3-formylacetylacetone and primary amines, resulting in compounds with significant biological activity. The structural analysis showed that these Schiff bases possess a planar amino-methylene-pentane-2,4-dione core, which is crucial for their reactivity and interaction with biological targets .

Medicinal Chemistry

2.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, certain Schiff bases derived from this compound demonstrated significant activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways .

2.2 Anticancer Properties
Several studies have explored the anticancer potential of compounds derived from this compound. One study reported that specific derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that these compounds may act through apoptosis induction or cell cycle arrest mechanisms .

Material Science

3.1 Coordination Chemistry
this compound has been utilized in coordination chemistry to form complexes with transition metals. These metal complexes often exhibit enhanced catalytic activities in various reactions, including oxidation and polymerization processes .

3.2 Polymerization Initiators
The compound has been investigated as a potential initiator for polymerization reactions. Its ability to generate reactive species upon thermal or photochemical activation makes it suitable for use in creating polymers with specific properties .

Case Studies

Study Application Findings
Enamine SynthesisSuccessful formation of various enamines with yields up to 95%.
Antimicrobial ActivitySchiff bases showed significant inhibition against E.coli and Staphylococcus aureus.
Anticancer ActivityCertain derivatives induced apoptosis in breast cancer cell lines with IC50 values < 10 µM.
Coordination ChemistryMetal complexes exhibited enhanced catalytic activity in oxidation reactions compared to free ligands.

Mechanism of Action

The mechanism of action of 3-(aminomethylidene)pentane-2,4-dione involves its ability to form stable complexes with metal ions. This interaction can influence various molecular targets and pathways, including enzyme inhibition and activation. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of pentane-2,4-dione, emphasizing structural variations, synthetic routes, and applications:

Compound Name Substituent Synthesis Method Yield (%) Key Physical/Spectral Data Applications/Properties References
3-(Hydroxyimino)pentane-2,4-dione Hydroxyimino (-NOH) Oxime formation from pentane-2,4-dione 59 ¹H NMR: δ 10.2 (s, 1H), 2.42 (s, 6H); m.p. 74–75°C Intermediate in enzymatic reductions
3-(4-Hydroxy-3-methoxybenzyl)-pentane-2,4-dione (Acetyl Zingerone) Benzyl with -OH, -OCH₃ Condensation of vanillin + acetylacetone >99% purity HPLC purity; REACH-registered (EC# 820-605-0) Topical antioxidant (Synoxyl®AZ)
3-(Dodecylthio)pentane-2,4-dione Dodecylthio (-S-C₁₂H₂₅) K₂S₂O₈/I₂-mediated thiolation 92 Yellow liquid; ¹H NMR: δ 2.31–7.10 (aromatic protons) Surfactant or polymer additive
3-(2-Iodobenzyl)pentane-2,4-dione 2-Iodobenzyl Electrophilic cyclization 96 ¹H NMR: δ 3.59 (s, 2H), 2.02 (s, 6H); m.p. 32–34°C Precursor for indene derivatives
3-(Phenylhydrazono)pentane-2,4-dione Phenylhydrazono (-N-NHPh) Hydrazone formation N/A ChemSpider ID: 87710; m.p. data unavailable Chelating agent for metal complexes
3-(4-Azidophenyl)pentane-2,4-dione 4-Azidophenyl Nitro reduction + azide substitution 12 (4-step) Crystal structure: N–N–N angle 171°; no strong intermolecular interactions Photolabile probes or click chemistry

Key Research Findings and Comparative Analysis

Physicochemical Properties

  • Hydrogen Bonding : Alkyl derivatives exhibit strong hydrogen bond basicity but negligible acidity, whereas fluorinated analogs (e.g., hexafluoropentan-2,4-dione) display significant acidity .
  • Tautomerism: Pentane-2,4-dione derivatives exist in keto-enol equilibria, with enol content exceeding 90% in nonpolar solvents . Substituents like hydroxyimino stabilize specific tautomers .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-(aminomethylidene)pentane-2,4-dione?

  • Methodological Guidance :

  • Use personal protective equipment (PPE), including nitrile gloves and chemical goggles, to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation exposure, as diketones can cause respiratory irritation .
  • Store in airtight containers away from incompatible substances (e.g., strong bases, oxidizing agents) at temperatures below 25°C .
  • Implement emergency protocols: Immediate skin washing with soap/water and eye irrigation for 15 minutes if exposed .

Q. What synthetic routes are effective for preparing this compound derivatives?

  • Methodological Guidance :

  • Alkali-mediated condensation : React substituted aryl precursors with NaOH (10% aqueous) at room temperature, followed by acidification (HCl) to precipitate products. Yields up to 76% are achievable, as demonstrated for 2,4-diketone derivatives .
  • Acid-catalyzed decarbonylation : Use HCl to decarbonate intermediates like 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, yielding odorless thioacetalization reagents (86% yield) .
  • Purify via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate gradients) .

Q. Which analytical techniques validate the structure of this compound?

  • Methodological Guidance :

  • X-ray crystallography : Resolve tautomeric states and confirm molecular geometry, as shown for 3-(3-nitrobenzylidene)pentane-2,4-dione (C–C bond lengths: 1.40–1.45 Å) .
  • NMR spectroscopy : Detect enolic protons (δ 16.68 ppm in CDCl₃) and keto-enol tautomerism via dynamic exchange signals .
  • IR spectroscopy : Identify enol O–H stretches (~1600 cm⁻¹) and carbonyl vibrations (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational descriptors predict physicochemical properties of this compound derivatives?

  • Methodological Guidance :

  • Apply Abraham’s solute descriptors (e.g., polarity π²H = 1.15, H-bond basicity β = 0.62) to estimate LogP and solubility in non-polar solvents .
  • Validate predictions experimentally via shake-flask assays (octanol-water partitioning) and correlate with DFT-calculated dipole moments.

Q. What strategies optimize metal coordination using this compound as a ligand?

  • Methodological Guidance :

  • Chelate Mo(VI) or Cu(II) under alkaline conditions (pH 8–9) to form N,O-bidentate complexes. Characterize via single-crystal XRD (bond angles: 85–90° for Mo–O–C) .
  • Monitor redox behavior with cyclic voltammetry (e.g., MoVI/IV couples at −0.2 V vs. Ag/AgCl) .

Q. How do substituents influence enzymatic interactions with this compound derivatives?

  • Methodological Guidance :

  • Test substrate specificity using carbonyl reductases (e.g., specific activity = 3.2 U/mg for pentane-2,4-dione vs. 8.5 U/mg for biacetyl) .
  • Perform molecular docking (AutoDock Vina) to assess steric/electronic effects of substituents (e.g., nitro groups enhance binding via π-stacking).

Q. How can tautomeric equilibria be resolved in solution-phase studies?

  • Methodological Guidance :

  • Use variable-temperature ¹H NMR (25–60°C) to observe coalescence of keto/enol proton signals (ΔG‡ ≈ 50 kJ/mol) .
  • Complement with UV-Vis spectroscopy (λmax = 270 nm for enol form) and DFT calculations (B3LYP/6-31G*) to quantify tautomer ratios .

Q. How to address synthetic yield discrepancies in derivative synthesis?

  • Methodological Guidance :

  • Optimize reaction conditions via Design of Experiments (DoE): Vary temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) .
  • Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) to identify kinetic vs. thermodynamic product dominance.

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